molecular formula C20H19NO5S B11399916 ethyl 4,5-dimethyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11399916
M. Wt: 385.4 g/mol
InChI Key: DBPLKEFUMWUARO-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The chromene moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydrochromene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene moiety can interact with DNA or proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The unique combination of the thiophene and chromene moieties in ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(6-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO5S/c1-5-25-20(24)17-11(3)12(4)27-19(17)21-18(23)16-9-14(22)13-8-10(2)6-7-15(13)26-16/h6-9H,5H2,1-4H3,(H,21,23)

InChI Key

DBPLKEFUMWUARO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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